![molecular formula C9H16 B14726688 Bicyclo[6.1.0]nonane CAS No. 39124-79-3](/img/structure/B14726688.png)
Bicyclo[6.1.0]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[6.1.0]nonane is a bicyclic hydrocarbon with the molecular formula C₉H₁₆. It is characterized by its unique structure, which consists of two fused rings sharing two carbon atoms, known as bridgehead carbons. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bicyclo[6.1.0]nonane can be synthesized through various methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 1,6-heptadiene in the presence of a catalyst can yield this compound.
Photochemical Reactions: Another method involves the photochemical cyclization of suitable dienes. This process typically requires ultraviolet light and a photosensitizer to facilitate the reaction.
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[6.1.0]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Chlorine or bromine gas, often in the presence of light or a catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[6.1.0]nonane has several applications in scientific research:
Chemistry: It serves as a model compound for studying ring strain and reactivity in bicyclic systems.
Biology: Derivatives of this compound are used in the synthesis of biologically active molecules.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including as intermediates in drug synthesis.
Industry: this compound and its derivatives are used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of bicyclo[6.1.0]nonane involves its interaction with various molecular targets and pathways. Due to its strained ring system, the compound exhibits high reactivity, making it a useful intermediate in chemical reactions. The specific pathways and targets depend on the nature of the derivatives and the reactions they undergo.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[4.3.0]nonane: Another bicyclic compound with a different ring structure, used in similar applications.
Bicyclo[3.3.1]nonane: Known for its biological activity and use in asymmetric catalysis.
Uniqueness: Bicyclo[6.1.0]nonane is unique due to its larger ring size and the specific strain associated with its structure. This strain influences its reactivity and makes it a valuable compound for studying ring strain and developing new chemical reactions.
Eigenschaften
CAS-Nummer |
39124-79-3 |
|---|---|
Molekularformel |
C9H16 |
Molekulargewicht |
124.22 g/mol |
IUPAC-Name |
bicyclo[6.1.0]nonane |
InChI |
InChI=1S/C9H16/c1-2-4-6-9-7-8(9)5-3-1/h8-9H,1-7H2 |
InChI-Schlüssel |
FYECUAIUGWFPJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2CC2CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Oxaspiro[3.5]non-6-ene](/img/structure/B14726618.png)

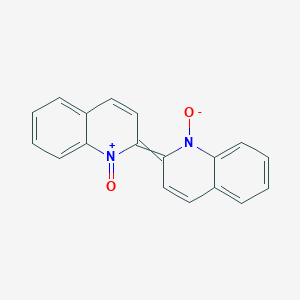
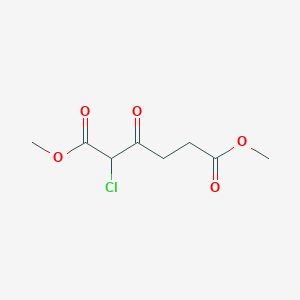
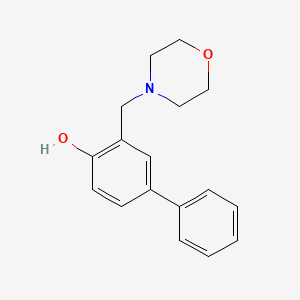
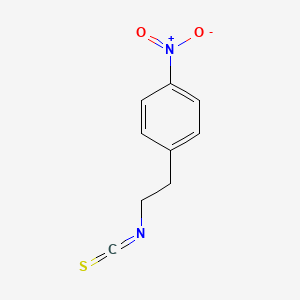
![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
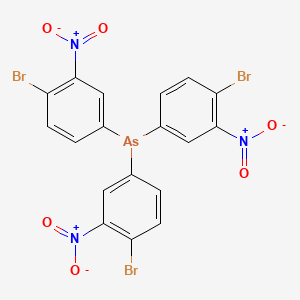


silane](/img/structure/B14726699.png)

